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Compound of Interest

Compound Name: 4-Methoxymandelic acid

Cat. No.: B081327

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties of 4-
Methoxymandelic acid (CoH1004), a compound of interest in various chemical and
pharmaceutical research fields. This document presents a comprehensive collection of Nuclear
Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with
detailed experimental protocols and visual representations of analytical workflows.

Spectroscopic Data Summary

The following sections summarize the key quantitative data obtained from the spectroscopic
analysis of 4-Methoxymandelic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a
molecule.

1H NMR (Proton NMR) Data
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Chemical Shift (8)

Multiplicity Integration Assignment

ppm

735 ) oH Ar-H (ortho to -
CH(OH)COOH)

6.88 d 2H Ar-H (ortho to -OCHs)

5.08 s 1H -CH(OH)

3.78 S 3H -OCHs

~11.0 brs 1H -COOH

13C NMR (Carbon-13 NMR) Data

Chemical Shift (6) ppm Assignment

174.5 -COOH

159.5 Ar-C (-OCHs)

131.0 Ar-C (-CH(OH)COOH)

128.0 Ar-CH (ortho to -CH(OH)COOH)

114.0 Ar-CH (ortho to -OCHs)

72.5 -CH(OH)

55.2 -OCHs

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule through their

characteristic vibrational frequencies.
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Wavenumber (cm~?) Intensity Assignment

3400-2400 Strong, Broad O-H stretch (Carboxylic acid)
3380 Strong, Broad O-H stretch (Alcohol)

3030 Medium C-H stretch (Aromatic)

2960, 2840 Medium C-H stretch (Aliphatic, -OCHs)
1710 Strong C=0 stretch (Carboxylic acid)
1610, 1510 Strong C=C stretch (Aromatic ring)
1250 Strong C-O stretch (Aryl ether)

1175 Strong C-0O stretch (Alcohol)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule.[1]

m/z (Mass-to-Charge

. Relative Intensity (%) Proposed Fragment
Ratio)
182 40 [M]* (Molecular lon)
137 100 [M - COOH]*
109 45 [M - COOH - COJ*
77 30 [CeHs]*

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are outlined
below.

NMR Spectroscopy
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 Instrumentation: A high-field NMR spectrometer, such as a Bruker Avance or Varian A-60, is
typically used.[1]

o Sample Preparation: Approximately 5-10 mg of 4-Methoxymandelic acid is dissolved in 0.5-
0.7 mL of a deuterated solvent (e.g., CDCls, DMSO-ds, or D20). Tetramethylsilane (TMS) is
often added as an internal standard for chemical shift referencing (6 = 0.00 ppm).

e 1H NMR Acquisition:
o Frequency: 300-600 MHz
o Pulse Sequence: Standard single-pulse experiment.
o Number of Scans: 16-64 scans are typically averaged to improve the signal-to-noise ratio.
o Relaxation Delay: 1-5 seconds between scans.
e 13C NMR Acquisition:
o Frequency: 75-150 MHz
o Pulse Sequence: Proton-decoupled pulse sequence.

o Number of Scans: A higher number of scans (e.g., 1024 or more) is generally required due
to the lower natural abundance of 13C.

o Relaxation Delay: 2-10 seconds.

IR Spectroscopy

e Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.[1]
e Sample Preparation:

o KBr Pellet: 1-2 mg of the solid sample is finely ground with approximately 100-200 mg of
dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent
pellet.[1]
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o Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly
on the ATR crystal.

o Data Acquisition:
o Spectral Range: 4000-400 cm™1.
o Resolution: 4 cm~1.

o Number of Scans: 16-32 scans are co-added to obtain a high-quality spectrum. A
background spectrum of the empty sample holder (or pure KBr pellet) is recorded and
subtracted from the sample spectrum.

Mass Spectrometry

 Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for

sample introduction, is utilized.[1]
« lonization Method: Electron lonization (EI) is a common method for this type of molecule.

» Sample Introduction: The sample is introduced into the ion source, typically after separation
by gas chromatography.

e GC-MS Parameters:
o Injector Temperature: 250 °C.

o Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), ramp up to a
higher temperature (e.g., 280 °C) to ensure elution of the compound.

o Carrier Gas: Helium.
¢ MS Parameters:
o lonization Energy: 70 eV.

o Mass Range: m/z 40-400.
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o Detector: An electron multiplier or similar detector is used to record the abundance of the
ions.

Visualized Workflows and Relationships

The following diagrams illustrate the workflow for spectroscopic analysis and the logical

relationship between the different spectroscopic techniques in the structural elucidation of 4-
Methoxymandelic acid.

Workflow for Spectroscopic Analysis of 4-Methoxymandelic Acid
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Caption: Experimental workflow from sample preparation to structural elucidation.
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Relationship of Spectroscopic Data to Molecular Structure

4-Methoxymandelic Acid
CoH1004
A x
\ A

\\
\ N

/ y .
. . \ \
Spéctroscopic TeChniques \ N
\ \
\‘ \
| \
] \
confirms Ilconfirms \ confirms
//I /I \‘
/ / \
\
\ |

/\/\
________ . /
\ _-~"Derived Structural Information \ |
Rs y; |
Z 1

Carbon-Hydrogen Functional Groups Molecular Weight &
Framework & Connectivity (-COOH, -OH, -OCHs, Ar) Fragmentation Pattern

S———

Click to download full resolution via product page
Caption: How different spectroscopic techniques provide complementary structural information.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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